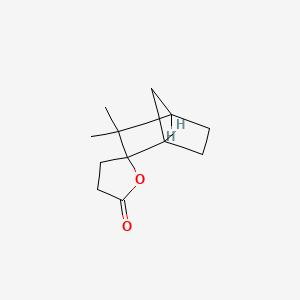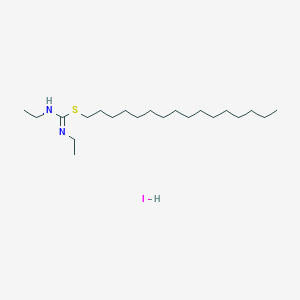
(6-Nitrosocyclohex-3-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Nitrosocyclohex-3-en-1-yl)benzene is a chemical compound with the molecular formula C12H13NO It is characterized by a nitroso group attached to a cyclohexene ring, which is further bonded to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitrosocyclohex-3-en-1-yl)benzene typically involves the nitration of cyclohexene derivatives followed by a coupling reaction with benzene. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale nitration and coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(6-Nitrosocyclohex-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrocyclohexene derivatives.
Reduction: Aminocyclohexene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
(6-Nitrosocyclohex-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6-Nitrosocyclohex-3-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound may participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.
類似化合物との比較
Similar Compounds
- (6-Nitrosocyclohex-3-en-1-yl)benzene
- (6-Nitrosocyclohex-3-en-1-yl)phenol
- (6-Nitrosocyclohex-3-en-1-yl)aniline
Uniqueness
This compound is unique due to its specific structural arrangement, which combines a nitroso group with a cyclohexene and benzene ring This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
6297-16-1 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
(6-nitrosocyclohex-3-en-1-yl)benzene |
InChI |
InChI=1S/C12H13NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-7,11-12H,8-9H2 |
InChIキー |
YOCYAHGRFLIBAA-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC(C1C2=CC=CC=C2)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


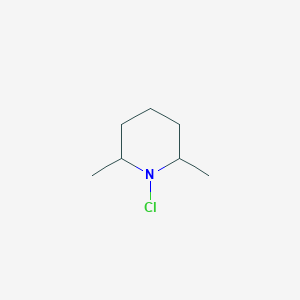
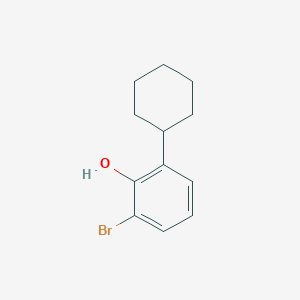
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
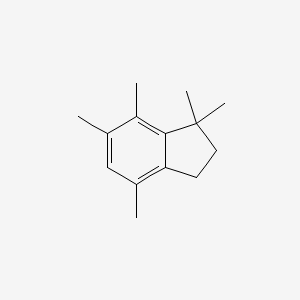

![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)


